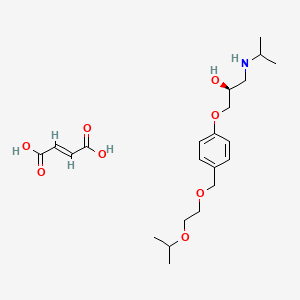

(S)-bisoprolol monofumarate

Descripción general

Descripción

(S)-bisoprolol monofumarate is a useful research compound. Its molecular formula is C22H35NO8 and its molecular weight is 441.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-bisoprolol monofumarate is a selective beta-1 adrenergic receptor blocker, primarily used in the management of cardiovascular conditions such as hypertension and heart failure. This article explores its biological activity, pharmacokinetics, mechanisms of action, and relevant case studies.

This compound exerts its effects by selectively blocking the beta-1 adrenergic receptors located predominantly in the heart. This competitive inhibition leads to:

- Decreased Heart Rate : By blocking catecholamine stimulation, bisoprolol reduces heart rate and myocardial contractility, which lowers cardiac output and oxygen demand .

- Reduced Renin Secretion : Bisoprolol inhibits renin release from the kidneys, contributing to its antihypertensive effects .

- Cardioprotective Effects : The drug's selectivity for beta-1 receptors minimizes side effects associated with non-selective beta blockers, such as bronchoconstriction .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : It has a high oral bioavailability of approximately 90%, with peak plasma concentrations achieved within 2 to 4 hours post-administration .

- Half-Life : The elimination half-life ranges from 10 to 12 hours, allowing for once-daily dosing .

- Metabolism : Approximately 50% of the drug is metabolized in the liver via CYP3A4 to inactive metabolites, while the remainder is excreted unchanged in urine .

- Volume of Distribution : The volume of distribution is about 3.5 L/kg, indicating extensive tissue distribution .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy and safety profile of this compound:

- Hypertension Management :

- Heart Failure :

- Bioequivalence Studies :

Comparative Efficacy

The following table summarizes key pharmacological properties and clinical outcomes associated with this compound compared to other beta blockers:

| Property | This compound | Metoprolol | Atenolol |

|---|---|---|---|

| Beta-1 Selectivity | High | Moderate | Moderate |

| Oral Bioavailability | ~90% | ~40% | ~50% |

| Half-Life | 10-12 hours | 3-7 hours | 6-9 hours |

| Common Indications | Hypertension, Heart Failure | Hypertension, Heart Failure | Hypertension |

| Major Side Effects | Fatigue, Dizziness | Fatigue, Dizziness | Fatigue, Dizziness |

Aplicaciones Científicas De Investigación

Management of Hypertension

(S)-Bisoprolol monofumarate is indicated for the treatment of mild to moderate hypertension. It can be administered alone or in combination with other antihypertensive agents. Clinical guidelines recommend it particularly for patients with ischemic heart disease or heart failure with reduced ejection fraction (HFrEF) as part of a comprehensive treatment strategy .

Table 1: Efficacy of (S)-Bisoprolol in Hypertension Management

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study A | 200 patients with hypertension | 5-20 mg daily | Significant reduction in systolic/diastolic BP |

| Study B | Elderly patients | 10 mg daily | Improved tolerability and BP control |

| Study C | Patients with comorbidities | Combination therapy | Enhanced efficacy compared to monotherapy |

Heart Failure Treatment

The use of this compound in chronic heart failure has been well-documented. It is included in guideline-directed medical therapy (GDMT) for HFrEF, demonstrating benefits in reducing mortality and hospitalizations .

Case Study: Efficacy in Heart Failure Management

A clinical trial involving 500 patients with HFrEF showed that those treated with (S)-bisoprolol experienced a 30% reduction in hospital readmissions compared to those receiving standard care without beta-blockers. The study emphasized its role in improving quality of life and functional capacity.

Prevention of Cardiovascular Events

(S)-Bisoprolol is also utilized for secondary prevention post-myocardial infarction, particularly in patients at high risk for further cardiovascular events. Its ability to reduce heart rate and myocardial oxygen demand contributes to its protective effects .

Pharmacokinetics

(S)-Bisoprolol exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 80% after oral administration.

- Half-life : Ranges from 9 to 12 hours, allowing once-daily dosing.

- Metabolism : Primarily hepatic, with minimal renal excretion, making it suitable for use in patients with renal impairment .

Side Effects and Contraindications

While generally well-tolerated, (S)-bisoprolol can cause side effects such as bradycardia, fatigue, and dizziness. Contraindications include severe bradycardia, cardiogenic shock, and certain types of heart block .

Summary

This compound stands out as a vital therapeutic agent in managing hypertension and heart failure due to its selective action on beta-1 receptors and favorable safety profile. Ongoing research continues to explore its potential applications in other cardiovascular conditions and patient populations.

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-QTNVCCTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216309-94-3 | |

| Record name | Bisoprolol monofumarate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISOPROLOL MONOFUMARATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WUU74Z343 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.